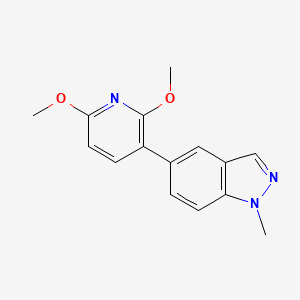

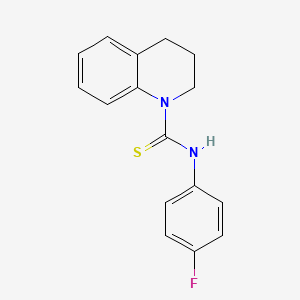

![molecular formula C22H26ClN3O B5542134 2-(4-chlorobenzyl)-8-[(6-methyl-2-pyridinyl)methyl]-2,8-diazaspiro[4.5]decan-3-one](/img/structure/B5542134.png)

2-(4-chlorobenzyl)-8-[(6-methyl-2-pyridinyl)methyl]-2,8-diazaspiro[4.5]decan-3-one

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Synthesis Analysis

The synthesis of compounds similar to 2-(4-chlorobenzyl)-8-[(6-methyl-2-pyridinyl)methyl]-2,8-diazaspiro[4.5]decan-3-one typically involves multi-step pathways, utilizing techniques like reductive amination, amidation, or cycloaddition reactions. For instance, a series of diazaspirodecanone compounds were synthesized using nitrile lithiation/alkylation chemistry or 1,4-addition reactions with nitroalkanes, followed by reduction and cyclization processes (Smith et al., 2016).

Molecular Structure Analysis

The molecular structure of these compounds often includes planar and non-planar rings, which may adopt chair or envelope conformations. X-ray crystallography and NMR spectroscopy are commonly used for structural characterization. For example, the structure of a related compound was determined using single-crystal X-ray diffraction, revealing a combination of furan, cyclohexane, and benzene rings (Wang et al., 2011).

Applications De Recherche Scientifique

CCR4 Antagonist and Receptor Endocytosis

A study presented the synthesis of potent CCR4 antagonists, including derivatives of 2,8-diazaspiro[4.5]decan, showing high affinity in binding and functional assays. These compounds, particularly noted for their ability to induce endocytosis of CCR4, highlight the compound's potential in modulating chemokine receptor activities, which could be vital in treating diseases related to immune system dysregulation Lena Shukla et al., 2016.

Anticancer and Antidiabetic Properties

Research into spirothiazolidines analogs, involving reactions with 4-chlorobenzaldehyde, has demonstrated significant anticancer and antidiabetic activities. This includes the synthesis of novel ring frameworks that showed higher therapeutic indices for alpha-amylase and alpha-glucosidase inhibitors compared to the control. These findings suggest the chemical's utility in developing new therapeutic agents for cancer and diabetes E. M. Flefel et al., 2019.

Synthesis Techniques and Transformations

The compound has been utilized in various synthetic methodologies to create azaspiro[4.5]decane systems, showcasing its versatility in chemical synthesis. Techniques such as oxidative cyclization have been applied to produce novel compounds with potential application in drug discovery and material science M. Martin‐Lopez and F. Bermejo, 1998.

Antimicrobial Agents

Studies have also explored the compound's role in synthesizing spiro heterocyclic derivatives with antimicrobial activities. This includes the creation of novel spirothiazolopyranopyrazoles through one-flask syntheses, indicating the compound's potential in developing new antimicrobial agents A. Al-Ahmadi, 1997.

Propriétés

IUPAC Name |

2-[(4-chlorophenyl)methyl]-8-[(6-methylpyridin-2-yl)methyl]-2,8-diazaspiro[4.5]decan-3-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H26ClN3O/c1-17-3-2-4-20(24-17)15-25-11-9-22(10-12-25)13-21(27)26(16-22)14-18-5-7-19(23)8-6-18/h2-8H,9-16H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HLTOMFUYOZRRPA-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC(=CC=C1)CN2CCC3(CC2)CC(=O)N(C3)CC4=CC=C(C=C4)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H26ClN3O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

383.9 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-[4-(4-biphenylylcarbonyl)-1-piperazinyl]-6-(4,5-dimethyl-1H-imidazol-1-yl)-2-methylpyrimidine](/img/structure/B5542068.png)

![4-methyl-N-[5-(3-methylbenzyl)-1,3-thiazol-2-yl]benzamide](/img/structure/B5542071.png)

![3-[{[1-(2,4-difluorophenyl)-3-(2-methylphenyl)-1H-pyrazol-4-yl]methyl}(methyl)amino]-1,2-propanediol](/img/structure/B5542076.png)

![4-{3-[(6-methyl-3-pyridazinyl)oxy]benzoyl}morpholine](/img/structure/B5542083.png)

![N-(2-fluorophenyl)-3-{1-[(6-methyl-2-oxo-1,2-dihydropyridin-4-yl)carbonyl]piperidin-3-yl}propanamide](/img/structure/B5542104.png)

![5,7-dimethoxy-4-[2-(trifluoromethyl)phenyl]-3,4-dihydro-2(1H)-quinolinone](/img/structure/B5542117.png)

![4-{2-[4-(butylsulfonyl)-1-piperazinyl]-6-methyl-4-pyrimidinyl}morpholine](/img/structure/B5542132.png)

![N-[(5-amino-1,3,4-thiadiazol-2-yl)(phenyl)methyl]imidazo[2,1-b][1,3]thiazole-6-carboxamide](/img/structure/B5542137.png)